molecular formula C19H18F3N3O3S B2913479 2-((1-((4-(Trifluoromethyl)benzyl)sulfonyl)piperidin-3-yl)oxy)isonicotinonitrile CAS No. 2034580-87-3

2-((1-((4-(Trifluoromethyl)benzyl)sulfonyl)piperidin-3-yl)oxy)isonicotinonitrile

Cat. No. B2913479
CAS RN: 2034580-87-3
M. Wt: 425.43
InChI Key: JHRWQOCPAQRYJR-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a trifluoromethyl group, a benzyl group, a sulfonyl group, a piperidine ring, and an isonicotinonitrile group. These groups are common in many pharmaceuticals and other biologically active compounds .


Molecular Structure Analysis

The piperidine ring in this compound is a six-membered heterocycle containing one nitrogen atom and five carbon atoms . The trifluoromethyl group is a common substituent in medicinal chemistry, known for its ability to modulate the physical and biological properties of molecules .

Scientific Research Applications

Suzuki–Miyaura Coupling

2-((1-((4-(Trifluoromethyl)benzyl)sulfonyl)piperidin-3-yl)oxy)isonicotinonitrile: serves as a valuable reagent in Suzuki–Miyaura (SM) cross-coupling reactions . The SM coupling is a powerful carbon–carbon bond-forming reaction that allows the union of chemically diverse fragments. Its success lies in mild reaction conditions and functional group tolerance. In this context, the compound acts as an organoboron reagent, facilitating the formation of new C–C bonds. Researchers have tailored specific boron reagents for SM coupling, and this compound plays a crucial role in this versatile reaction.

Antiviral Agents

In recent studies, novel isatin derivatives, including 2-((1-((4-(Trifluoromethyl)benzyl)sulfonyl)piperidin-3-yl)oxy)isonicotinonitrile , have been synthesized and evaluated as broad-spectrum antiviral agents . Both in vitro and in silico approaches have been employed to assess their efficacy. These derivatives hold promise in combating viral infections due to their unique structural features.

Anaplastic Lymphoma Kinase (ALK) and c-ros Oncogene 1 Kinase (ROS1) Inhibition

A series of 2-amino-4-(1-piperidine) pyridine derivatives, including our compound, have been designed as dual inhibitors of ALK and ROS1 kinases . ALK, originally discovered in anaplastic large cell lymphoma, plays a critical role as a transmembrane receptor tyrosine kinase. These derivatives show potential in cancer therapy by targeting these kinases.

Heterocyclic Compound Synthesis

Our compound participates in the synthesis of various heterocyclic compounds. For instance, it has been utilized in the preparation of novel 1H-benzimidazole derivatives, demonstrating its role in generating potentially bioactive molecules.

properties

IUPAC Name

2-[1-[[4-(trifluoromethyl)phenyl]methylsulfonyl]piperidin-3-yl]oxypyridine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3N3O3S/c20-19(21,22)16-5-3-14(4-6-16)13-29(26,27)25-9-1-2-17(12-25)28-18-10-15(11-23)7-8-24-18/h3-8,10,17H,1-2,9,12-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHRWQOCPAQRYJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)CC2=CC=C(C=C2)C(F)(F)F)OC3=NC=CC(=C3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-((4-(Trifluoromethyl)benzyl)sulfonyl)piperidin-3-yl)oxy)isonicotinonitrile

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